4-Methylthiophene-2-carboxylic acid

Description

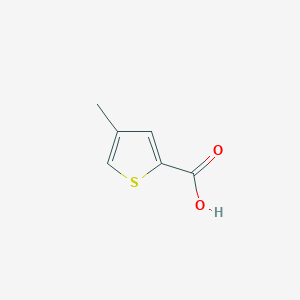

4-Methylthiophene-2-carboxylic acid (4-MTCA, CAS: 14282-78-1) is a heteroaromatic compound with the molecular formula C₆H₆O₂S and a molecular weight of 142.18 g/mol . Its structure features a methyl group at the 4-position and a carboxylic acid group at the 2-position of the thiophene ring. Key physicochemical properties include:

- Melting point: 122–126 °C

- Boiling point: 277.2 ± 20.0 °C (at 760 mmHg)

- Density: 1.3 ± 0.1 g/cm³

- LogP (lipophilicity): ~1.3 (estimated) .

This compound is widely used in pharmaceutical research, particularly as a precursor for synthesizing GABA aminotransferase (GABA-AT) inhibitors and other bioactive molecules .

Structure

3D Structure

Properties

IUPAC Name |

4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIVJGQMXZZPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383233 | |

| Record name | 4-Methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-78-1 | |

| Record name | 4-Methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4-MTCA with other thiophene- and benzo[b]thiophene-based carboxylic acids:

Key Observations:

Substituent Effects: The methyl group in 4-MTCA increases hydrophobicity (higher logP vs. Benzo[b]thiophene derivatives (e.g., 4-Methylbenzo[b]thiophene-2-carboxylic acid) exhibit extended conjugation, improving electronic properties for material science applications .

Synthetic Accessibility: 4-MTCA is synthesized via radical bromination of methyl 4-methylthiophene-2-carboxylate followed by azide displacement and Boc protection . Thieno[3,2-b]thiophene-2-carboxylic acid derivatives require AlCl₃-catalyzed Friedel-Crafts acylation, which is less atom-economical .

GABA-AT Substrate/Inhibitor Development

- 4-MTCA derivatives were explored as GABA-AT substrates due to their constrained cyclopentyl-like geometry, which mimics the natural substrate GABA .

- Compound 2 (a cyclopentyl analogue of vigabatrin) showed 187-fold higher potency than vigabatrin, attributed to reduced conformational flexibility and optimal lipophilicity .

Preparation Methods

Reaction Mechanism and General Procedure

The carboxylation of terminal alkynes represents a direct route to 4-methylthiophene-2-carboxylic acid. A method documented by the Royal Society of Chemistry involves the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a strong, non-nucleophilic base to deprotonate alkynes, followed by carboxylation with carbon dioxide (CO₂).

Key Steps:

-

Deprotonation : The terminal alkyne (e.g., 4-methylthiophene-2-ethyne) reacts with LiHMDS in tetrahydrofuran (THF) at -78°C, forming a lithium acetylide intermediate.

-

Carboxylation : Introduction of CO₂ gas into the reaction mixture facilitates nucleophilic attack, yielding the corresponding carboxylic acid.

-

Work-Up : Acidification with hydrochloric acid (HCl) precipitates the product, which is purified via recrystallization.

Optimization Insights:

Yield Data:

Hydrolysis of Methyl Esters

Ester Synthesis and Hydrolysis Conditions

An alternative approach involves synthesizing methyl 4-methylthiophene-2-carboxylate followed by saponification. While direct synthesis data for this ester are limited, analogous protocols for related thiophene esters suggest viable pathways.

Example Protocol:

Critical Parameters:

Yield Comparison:

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Carboxylation : Offers a one-step synthesis but requires stringent temperature control and specialized equipment for CO₂ handling. Yields are moderate (78–85%).

-

Ester Hydrolysis : Involves two steps but achieves higher yields (88–92%) and uses readily available reagents. Industrial scalability favors this method due to lower operational complexity.

Cost Considerations

-

LiHMDS Cost : Approximately $120/mol, making carboxylation cost-prohibitive for large-scale production.

-

NaOH Hydrolysis : Economical at $5/mol, ideal for bulk synthesis.

Industrial-Scale Production Considerations

Q & A

Q. What are the recommended methods for synthesizing 4-Methylthiophene-2-carboxylic acid?

A common approach involves radical bromination of methyl 4-methylthiophene-2-carboxylate to yield a bromomethyl intermediate, followed by displacement with azide, catalytic hydrogenation, and Boc protection. Final saponification and deprotection steps yield the carboxylic acid . Alternative routes may employ palladium-catalyzed cyanation or esterification protocols, depending on the desired functionalization .

Q. How should this compound be characterized post-synthesis?

Full characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns, infrared (IR) spectroscopy to identify carboxylic acid and thiophene ring vibrations, and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) is recommended to assess purity . For novel derivatives, microanalysis (C, H, S, O) should align with theoretical values .

Q. What are the stability and storage conditions for this compound?

The compound is stable under normal laboratory conditions but degrades in the presence of strong oxidizing agents, acids, or bases, producing hazardous decomposition products like sulfur oxides . Store in airtight containers at 2–8°C, protected from light and moisture. Monitor for discoloration or precipitate formation as signs of degradation .

Q. What solvent systems are suitable for dissolving this compound?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and limited solubility in water. For biological assays, prepare stock solutions in DMSO (≤10 mM) and dilute in aqueous buffers to avoid precipitation .

Q. What safety precautions are essential when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation of dust; work in a fume hood with adequate ventilation. In case of skin contact, wash immediately with soap and water. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives?

Contradictions in reported yields often stem from reaction temperature control or purification methods. For radical bromination (e.g., N-bromosuccinimide), maintain temperatures below 0°C to minimize side reactions. Optimize column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) for higher purity .

Q. What mechanisms underlie the biological activity of this compound derivatives?

Derivatives like methyl 3-amino-4-methylthiophene-2-carboxylate act as protein-tyrosine phosphatase 1B inhibitors, potentially modulating metabolic pathways. Structure-activity relationship (SAR) studies suggest the methyl group at position 4 enhances lipophilicity, improving membrane permeability . Computational docking can predict binding affinities to biological targets like GABA aminotransferase .

Q. How can analytical methods resolve data contradictions in purity assessment?

Discrepancies between HPLC and NMR purity values may arise from non-UV-active impurities. Use tandem MS or evaporative light scattering detection (ELSD) for comprehensive impurity profiling. For quantification, gravimetric analysis (after lyophilization) or standardized calibration curves in multiple solvents are advised .

Q. What strategies mitigate hazardous byproducts during large-scale reactions?

To reduce sulfur oxide emissions, employ gas scrubbers or catalytic converters in reflux setups. For exothermic reactions (e.g., bromination), use jacketed reactors with controlled cooling. Replace strong acids/bases with milder alternatives (e.g., polymer-supported catalysts) to minimize decomposition .

Q. How can this compound be functionalized for material science applications?

Introduce electron-withdrawing groups (e.g., trifluoromethyl) via electrophilic substitution to enhance π-conjugation for organic semiconductors. Coordinate with transition metals (e.g., Pd, Mo) to create catalysts for cross-coupling reactions. Characterize electronic properties via cyclic voltammetry and UV-vis spectroscopy .

Contradiction Analysis and Troubleshooting

Q. Why do conflicting reports exist regarding the compound’s melting point?

Variations in melting points (e.g., 122–126°C vs. 103–105°C for analogues) often result from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces .

Q. How to address discrepancies in biological assay results across studies?

Differences in cell lines, assay conditions (e.g., pH, serum content), or derivative purity can explain variability. Standardize protocols using reference inhibitors (e.g., vigabatrin for GABA-AT studies) and validate compound stability under assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.